2-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-3-fluoropyridine
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Overview
Description
This compound is a unique chemical entity known for its complex structure and significant potential in scientific research. The presence of multiple heterocyclic rings and functional groups suggests a range of interesting chemical properties and biological activities.
Preparation Methods
This compound can be synthesized through a multi-step process involving various organic reactions. Typically, it would begin with the formation of the core heterocyclic structures:
Synthesis of Triazolopyridazine
This involves the cyclization of appropriate precursors under controlled conditions.
Formation of Pyrrolidine Derivatives
This step often includes nucleophilic substitution and cyclization reactions.
Final Assembly
The key intermediates are then coupled, typically through reactions like amide bond formation, to yield the target compound. Industrial methods would optimize reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions:
Oxidation
This can modify the pyridazine ring or other components under the influence of strong oxidizing agents.
Reduction
Reducing conditions could affect specific functional groups, such as amide bonds.
Substitution
Halogen atoms or other substituents can be exchanged under suitable conditions.
Common Reagents
Include oxidizing agents like KMnO4, reducing agents like NaBH4, and nucleophiles like NaOH or NH3.
Major Products
Depending on the reaction, products can include modified triazolopyridazine or pyrrolidine derivatives with different substituents.
Scientific Research Applications
This compound holds promise in various fields:
Chemistry
Used as a precursor or intermediate in synthesizing complex molecules.
Biology
Investigated for potential interactions with biological targets, such as enzymes or receptors.
Medicine
Studied for possible pharmacological properties, such as antimicrobial or anticancer activity.
Industry
Used in material science for creating novel materials with specific properties.
Mechanism of Action
The biological activity of this compound involves its interaction with molecular targets, such as enzymes or receptors:
Binding
It may bind to specific sites, altering the activity of these biomolecules.
Pathways
This can affect various cellular pathways, leading to changes in cell function or behavior.
Comparison with Similar Compounds
Compared to other compounds with similar structures, such as other pyridazine derivatives or triazole-containing molecules, this compound stands out due to:
Unique Structure
The combination of cyclopropyl, triazole, and pyridazine units.
Versatility
Its ability to undergo diverse chemical reactions.
Potential
A wide range of applications, from basic research to applied sciences.
Similar Compounds
Examples include other triazolopyridazine derivatives and pyrrolidine-based molecules.
That’s your deep dive! Thoughts or further questions?
Properties
IUPAC Name |
[3-[(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxymethyl]pyrrolidin-1-yl]-(3-fluoropyridin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O2/c20-14-2-1-8-21-17(14)19(27)25-9-7-12(10-25)11-28-16-6-5-15-22-23-18(13-3-4-13)26(15)24-16/h1-2,5-6,8,12-13H,3-4,7,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJXUEHUBXIDAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)OCC4CCN(C4)C(=O)C5=C(C=CC=N5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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